

## Rezivertinib's Penetration of the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Rezivertinib** (BPI-7711) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations, including metastases to the central nervous system (CNS). While specific preclinical data on its blood-brain barrier (BBB) penetration, such as brain-to-plasma concentration ratios (Kp), are not extensively published, clinical trial results strongly indicate that **Rezivertinib** achieves therapeutic concentrations in the CNS. This technical guide synthesizes the available clinical data, outlines general experimental protocols for assessing CNS penetration of similar agents, and illustrates the relevant signaling pathways.

### Introduction

The blood-brain barrier presents a formidable challenge to the effective treatment of brain metastases in NSCLC. Many therapeutic agents are unable to achieve sufficient concentrations in the CNS to exert a therapeutic effect. Third-generation EGFR TKIs have been designed to overcome some of these challenges, and **Rezivertinib** has emerged as a promising agent in this class with notable CNS activity. This document provides a detailed look at the evidence for **Rezivertinib**'s CNS penetration and its implications for the treatment of NSCLC with brain metastases.



## **Clinical Efficacy in CNS Metastases**

The clinical activity of **Rezivertinib** in patients with CNS metastases has been evaluated in several studies, most notably in pooled analyses of the NCT03386955 and NCT03812809 trials.[1][2] These studies have consistently shown that **Rezivertinib** leads to meaningful responses within the CNS.

## **Quantitative Clinical Data Summary**



| Efficacy<br>Endpoint                            | Patient<br>Population                      | Result                   | 95%<br>Confidence<br>Interval | Citation |
|-------------------------------------------------|--------------------------------------------|--------------------------|-------------------------------|----------|
| CNS Objective<br>Response Rate<br>(CNS-ORR)     | cFAS                                       | 32.0%                    | 24.6% - 40.1%                 | [1][2]   |
| cEFR**                                          | 68.9%                                      | 53.4% - 81.8%            | [1][2]                        |          |
| Patients with ≥1<br>brain target<br>lesion      | 69.0%                                      | 49.2% - 84.7%            | [3][4]                        | _        |
| CNS Disease<br>Control Rate<br>(CNS-DCR)        | cFAS                                       | 42.0%                    | 34.0% - 50.3%                 | [1][2]   |
| cEFR**                                          | 100%                                       | 92.1% - 100.0%           | [1][2]                        |          |
| Patients with ≥1<br>brain target<br>lesion      | 100%                                       | 88.1% - 100%             | [3][4]                        | _        |
| Median CNS Progression-Free Survival (CNS- PFS) | cFAS                                       | 16.5 months              | 13.7 - Not<br>Calculable      | [1][2]   |
| Patients with CNS metastases                    | 16.6 months                                | 11.1 - Not<br>Calculable | [3]                           |          |
| Median CNS Duration of Response (CNS-DoR)       | cFAS                                       | 13.8 months              | 9.6 - Not<br>Calculable       | [1][2]   |
| Time to Progression of CNS                      | Patients with ≥1<br>brain target<br>lesion | 16.5 months              | 9.7 - Not<br>Calculable       | [3][4]   |



\*cFAS (CNS Full Analysis Set): Patients with stable, asymptomatic CNS lesions at baseline.[2] 
\*\*cEFR (CNS Evaluable for Response Set): Patients with measurable CNS lesions at baseline.
[2]

## **Mechanism of Action and Signaling Pathway**

**Rezivertinib** is a highly selective and irreversible inhibitor of EGFR with both sensitizing and T790M resistance mutations.[5][6] By binding to the ATP-binding site of the mutant EGFR, **Rezivertinib** blocks the autophosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways.[7] This leads to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[7]



Click to download full resolution via product page



Caption: EGFR Signaling Pathway Inhibition by Rezivertinib.

# Experimental Protocols for Assessing CNS Penetration

While specific preclinical studies on **Rezivertinib**'s BBB permeability are not publicly available, the following are standard methodologies used to evaluate the CNS penetration of small molecule inhibitors like EGFR TKIs.

### In Vitro Blood-Brain Barrier Models

- Objective: To assess the potential of a compound to cross the BBB and to determine if it is a substrate of key efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).
- Methodology:
  - Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) are commonly used. These cells form a polarized monolayer with tight junctions, mimicking the BBB.
  - Transwell Assay: The cells are seeded on a microporous membrane in a Transwell insert,
     separating an apical (blood side) and a basolateral (brain side) chamber.
  - Permeability Assessment: The test compound (e.g., Rezivertinib) is added to either the apical or basolateral chamber. Samples are taken from the opposite chamber over time to determine the rate of transport.
  - Efflux Ratio Calculation: The apparent permeability coefficients (Papp) are calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter.
  - Inhibitor Co-incubation: The assay can be repeated in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to confirm specific transporter interaction. A reduction in the ER in the presence of an inhibitor confirms the compound is a substrate.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. probiologists.com [probiologists.com]
- 2. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors for Central Nervous System Metastases from Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal growth factor receptor-Mutated Non-small-cell Lung Cancer with Intracranial Progressions and Stable Extracranial Diseases Benefit from Osimertinib Regardless of T790M Mutational Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ilcn.org [ilcn.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta Pharma | Oncology Pipeline NSCLC Drugs [betapharma.com]
- To cite this document: BenchChem. [Rezivertinib's Penetration of the Central Nervous System: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610453#rezivertinib-cns-penetration-and-blood-brain-barrier-permeability]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com